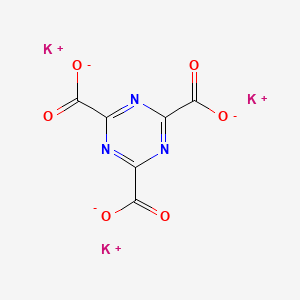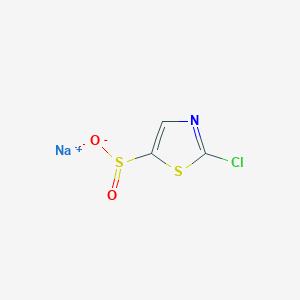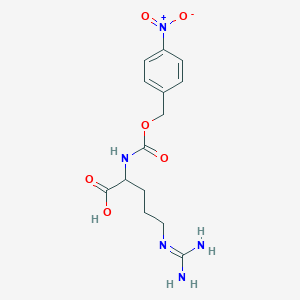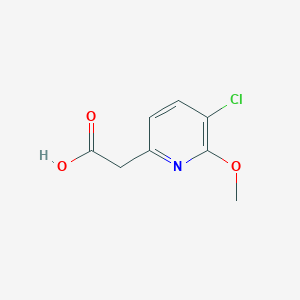
Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a hydroxyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and recycling of the catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of (1R,3R)-3-oxocyclohexane-1-carboxylate or (1R,3R)-3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of (1R,3R)-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of (1R,3R)-3-chlorocyclohexane-1-carboxylate or (1R,3R)-3-bromocyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(1R,3R)-3-methylcyclohexane-1-carboxylate
- Ethyl(1R,3R)-3-oxocyclohexane-1-carboxylate
- Ethyl(1R,3R)-3-chlorocyclohexane-1-carboxylate
Uniqueness
Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, while its ester group provides stability and reactivity in various reactions.
This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BGAOLPQGOBDXBH-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H](C1)O |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
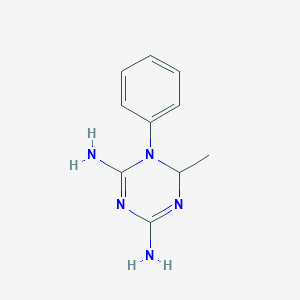

![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)


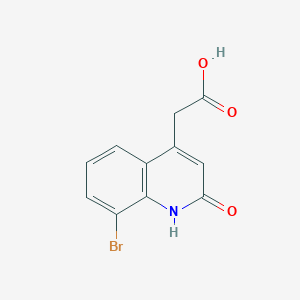
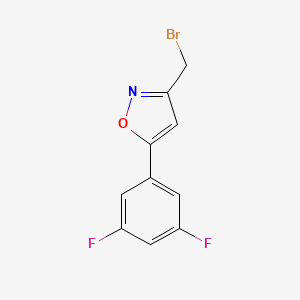
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)
